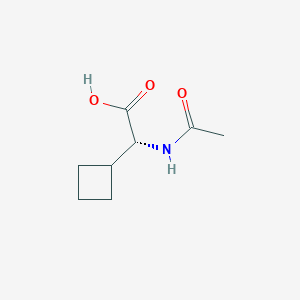

(R)-2-Acetamido-2-cyclobutylacetic acid

CAS No.: 49607-09-2

Cat. No.: VC7845215

Molecular Formula: C8H13NO3

Molecular Weight: 171.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49607-09-2 |

|---|---|

| Molecular Formula | C8H13NO3 |

| Molecular Weight | 171.19 |

| IUPAC Name | (2R)-2-acetamido-2-cyclobutylacetic acid |

| Standard InChI | InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |

| Standard InChI Key | GHJOZNKMMRLGJT-SSDOTTSWSA-N |

| Isomeric SMILES | CC(=O)N[C@H](C1CCC1)C(=O)O |

| SMILES | CC(=O)NC(C1CCC1)C(=O)O |

| Canonical SMILES | CC(=O)NC(C1CCC1)C(=O)O |

Introduction

Chemical and Physical Properties

Structural and Thermodynamic Data

The compound’s cyclobutane ring confers unique thermodynamic properties. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 414.4 ± 28.0 °C (Predicted) | |

| Density | 1.0 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.68 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO, aqueous buffers |

The low pKa (3.68) suggests that the carboxylic acid group remains deprotonated under physiological conditions, enhancing its solubility in biological matrices .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is commercially synthesized via asymmetric catalysis to ensure enantiomeric purity. Key steps likely involve:

-

Cyclobutane ring formation through [2+2] photocycloaddition.

-

Chiral resolution using enzymatic or chromatographic methods to isolate the R-enantiomer.

Analytical Characterization

Suppliers validate purity (>95%) using:

-

High-Performance Liquid Chromatography (HPLC): Retention time matching against standards.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C spectra confirming cyclobutyl and acetamido moieties.

Applications in Scientific Research

Peptide Mimetics and Drug Design

The cyclobutyl group’s rigidity mimics proline’s pyrrolidine ring, enabling its use in constrained peptide analogs. For example, incorporation into peptide backbones may enhance metabolic stability or modulate receptor binding kinetics .

Enzyme Inhibition Studies

Preliminary studies suggest that the acetamido group participates in hydrogen bonding with catalytic residues of proteases, positioning this compound as a potential inhibitor scaffold .

| Manufacturer | Packaging | Purity | Price (USD) |

|---|---|---|---|

| Chemenu | 1 g | 95% | $542 |

| ChemScene | 100 mg | N/A | $263 |

| Crysdot | 250 mg | 95% | $232 |

| Crysdot | 1 g | 95% | $580 |

Prices reflect bulk discounts, with 1 g purchases costing ~$580 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume